3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with N-(4-aminobutyl)-2-phenylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-ethylbenzenesulfonamide
- N-methylbenzenesulfonamide
Comparison
Compared to these similar compounds, 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a more complex structure, which may contribute to its unique biological activities. The presence of the phenylmorpholino group adds steric bulk and potential for additional interactions with biological targets, enhancing its specificity and potency in various applications.
Biological Activity
3-Methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- CAS Number : [insert CAS number if available]
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities. These include:
- Anticancer Activity : Targeting various cancer cell lines.
- Antimicrobial Properties : Inhibiting bacterial growth.
- Anti-inflammatory Effects : Modulating inflammatory responses.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death.
Case Studies and Findings
-
Cytotoxicity against Cancer Cell Lines :
- The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
- IC₅₀ Values :
- MCF-7: 0.65 µM
- HeLa: 1.2 µM
- HCT116: 1.5 µM
- Flow Cytometry Analysis :
Antimicrobial Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial activity.
- Testing Against Bacterial Strains :
Anti-inflammatory Effects
Research has indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.
In Vitro Studies
In vitro studies showed that treatment with this compound significantly reduced levels of IL-6 and TNF-α in cultured macrophages, suggesting potential applications in treating inflammatory diseases .
Summary of Findings
Activity Type | Cell Line/Organism | IC₅₀/MIC Values | Notes |
---|---|---|---|
Anticancer | MCF-7 | 0.65 µM | Induces apoptosis via caspase activation |
Anticancer | HeLa | 1.2 µM | Strong cytotoxicity |
Antimicrobial | Staphylococcus aureus | MIC comparable to ceftriaxone | Significant growth inhibition |
Anti-inflammatory | Macrophages | Reduced IL-6/TNF-α levels | Potential for treating inflammation |
Properties
IUPAC Name |
3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-8-7-11-20(16-18)27(24,25)22-12-5-6-13-23-14-15-26-21(17-23)19-9-3-2-4-10-19/h2-4,7-11,16,21-22H,5-6,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPKIKNCXIOMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.